

Technical Guide: 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

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Compound of Interest

Compound Name: 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

CAS No.: 1044768-40-2

Cat. No.: B1326435

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A Dual-Electrophile Scaffold for Next-Generation Kinase Inhibitors and Tricyclic Heterocycles

Part 1: Executive Summary & Structural Pharmacology

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline is a specialized, high-value heterocyclic intermediate distinct from the commodity precursors used for generic alpha-1 blockers (e.g., 2,4-dichloro-6,7-dimethoxyquinazoline). While the latter leads to 2-aminoquinazolines (like Prazosin), the title compound features a 2-chloromethyl (

) "alkylating tail" alongside the 4-chloro (

) "arylated head."

This unique Dual-Electrophile Architecture allows medicinal chemists to execute orthogonal functionalization strategies:

- C4-Position (

): Highly reactive towards aniline nucleophiles to establish the pharmacophore core (typical of EGFR/VEGFR inhibitors).

- C2-Position (

): A benzylic-like electrophile enabling chain extension, macrocyclization, or ring fusion (e.g., forming imidazo[1,2-c]quinazolines).

This guide details the synthesis, reactivity hierarchy, and handling of this scaffold, designed for researchers optimizing novel kinase inhibitors and DNA-intercalating agents.

Part 2: Synthetic Chemistry Strategy

The "Dance of the Chlorides": Reactivity Hierarchy

The core value of this molecule lies in the differential reactivity of its two chlorine atoms.

Understanding this hierarchy is critical for library design.

- Site A (C4-Cl): A vinylogous imidoyl chloride. It is electron-deficient due to the N1/N3 atoms and the electron-donating methoxy groups at C6/C7 (which, counter-intuitively, stabilize the transition state for

by resonance, though inductive withdrawal from N is the primary driver). Reactivity: High.

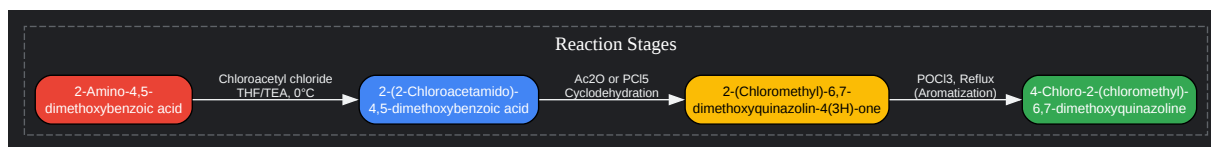
- Site B (C2-CH₂Cl): An alkyl halide activated by the adjacent heteroaromatic ring. It reacts via mechanisms. Reactivity: Moderate.

Chemist's Rule of Thumb: Under controlled conditions (0°C to RT), primary amines will preferentially displace the C4-Cl first. Elevated temperatures or strong bases are required to engage the C2-chloromethyl group efficiently, or to force cyclization.

Synthesis Pathway

The synthesis avoids the use of unstable 2-chloromethyl precursors early in the route. The robust pathway builds the ring first, then installs the chlorides.

Diagram 1: Core Synthesis Workflow



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Caption: Stepwise construction of the dual-electrophile scaffold. Note that the 2-chloromethyl group survives the POCl₃ chlorination if temperature is controlled.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold

Target: **4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one**

1. Acylation & Cyclization:

- Dissolve 10.0 g of 2-amino-4,5-dimethoxybenzoic acid in 100 mL of anhydrous THF containing 1.2 eq of Triethylamine (TEA).
- Cool to 0°C. Dropwise add 1.1 eq of Chloroacetyl chloride. Stir for 2 hours.
- Workup: Evaporate THF, wash with dilute HCl to remove TEA, and dry the amide intermediate.
- Cyclize: Suspend the intermediate in Acetic Anhydride () and reflux for 1 hour. Alternatively, use neat for a "one-pot" cyclization/chlorination (see step 2), but stepwise is cleaner for purity.
- Isolate: The cyclized product, 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one, precipitates upon cooling/trituration with ether.

2. Aromatization (Chlorination):

- Suspend 5.0 g of the quinazolin-4-one intermediate in 30 mL of (Phosphorus Oxychloride).
- Catalyst: Add 3 drops of DMF (Vilsmeier-Haack catalyst).
- Reflux: Heat to 105°C for 3–4 hours. Critical: Do not overheat (>120°C) or prolong (>6h) to avoid degradation of the chloromethyl group.
- Quench: Evaporate excess under reduced pressure. Pour the viscous residue slowly onto crushed ice/ammonia mixture (maintain pH 8).
- Extraction: Extract immediately with Dichloromethane (DCM). The product hydrolyzes if left in aqueous base.
- Yield: Expect ~75-85% of a pale yellow solid.

Protocol B: Regioselective Functionalization (at C4)

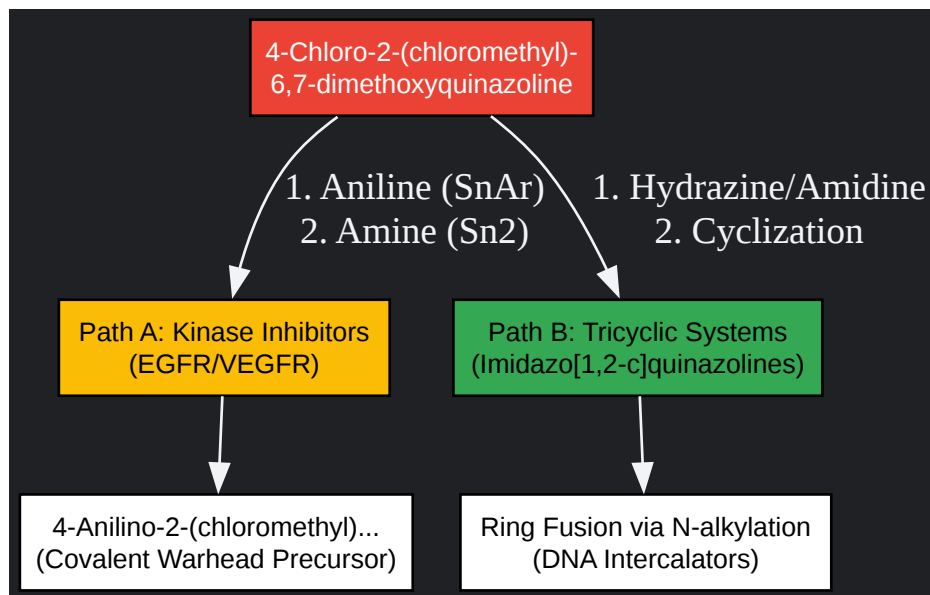
Target: 4-(Phenylamino)-2-(chloromethyl)-6,7-dimethoxyquinazoline

- Dissolve 1.0 eq of the dichloro-scaffold in Isopropanol (IPA).
- Add 1.0 eq of the Aniline derivative (e.g., 3-bromoaniline).
- Conditions: Stir at Room Temperature for 4 hours. Do not reflux yet.
- Observation: The product usually precipitates as the HCl salt.
- Validation: Check TLC. The C4-substituted product is more polar than the starting material but less polar than the bis-substituted byproduct.

Part 4: Key Derivatives & Applications

This scaffold is the gateway to Tricyclic Quinazolines, a structural class gaining traction for overcoming resistance in kinase targets.

Diagram 2: Divergent Applications



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Caption: Divergent synthesis: Path A retains the linear structure; Path B fuses the 2-position to form tricycles.

Quantitative Data: Reactivity Comparison

Electrophile Site	Reaction Type	Preferred Nucleophile	Conditions	Kinetic Order
C4-Cl		Anilines, Primary Amines	IPA, 25°C	Fast (First)
C2-CH ₂ Cl		Thiols, Secondary Amines	DMF, 60°C,	Slow (Second)

Part 5: Safety & Stability (E-E-A-T)

Warning: Alkylating Agent. The 2-chloromethyl moiety is a potent alkylating agent, similar to nitrogen mustards. It poses a risk of genotoxicity.

- Handling: Double-glove (Nitrile). Use a fume hood. Weigh solids in a closed balance or glovebox if possible.

- Quenching: All glassware and waste must be treated with a dilute solution of sodium thiosulfate or ammonia to neutralize the alkylating potential before disposal.
- Stability: The compound is moisture sensitive. The C4-Cl hydrolyzes to the quinazolinone (inactive) if exposed to moist air. Store under Argon at -20°C.

References

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